(2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOXDNZNEUZIKC-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of compounds known for their diverse biological activities. This compound is characterized by its α,β-unsaturated carbonyl structure and has been the subject of various studies focusing on its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
- Molecular Formula : C17H15ClO3
- Molecular Weight : 302.75 g/mol
- IUPAC Name : (E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. The compound acts as a Michael acceptor, allowing it to react with nucleophiles and modulate enzyme activities that are crucial for cell proliferation and survival.
Key Mechanisms:
- Cell Cycle Arrest : Studies indicate that chalcones can induce cell cycle arrest at various phases (G1, S, G2/M). For instance, specific chalcones have been documented to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle disruption in cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis by enhancing pro-apoptotic factors like Bax while decreasing anti-apoptotic proteins such as Bcl-2. This dual action facilitates the activation of caspases, which are critical for executing the apoptotic program .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Chalcones have demonstrated significant anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest in multiple cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting key inflammatory mediators such as nitric oxide and prostaglandins .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other chalcones. Comparison with similar compounds reveals variations in biological activity based on substituent positions and types.
| Compound | Structural Features | Notable Activities |
|---|---|---|
| (2E)-3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | Bromine at para position | Anticancer |
| (2E)-3-(4-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | Fluorine at para position | Antimicrobial |
| (2E)-3-(4-methylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | Methyl at para position | Anti-inflammatory |
Case Studies
Several studies have focused on the biological effects of chalcones similar to this compound:
- Study on Cell Cycle Arrest : Research demonstrated that synthetic chalcones could effectively induce G2/M phase arrest in human cancer cell lines such as HeLa and K562 .
- Apoptosis Induction Study : A study highlighted that specific chalcone derivatives increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in leukemia cells, leading to enhanced apoptotic activity .
Scientific Research Applications
Biological Activities
Chalcones are known for their potential therapeutic effects. The specific activities of (2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one include:
- Anticancer Activity : This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis. Its mechanism involves interaction with various molecular targets, notably through its α,β-unsaturated carbonyl system acting as a Michael acceptor .
- Anti-inflammatory Properties : Research indicates that chalcones can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Antimicrobial Effects : Some studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast cancer cells, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of this chalcone in a murine model of acute inflammation. The administration of the compound resulted in reduced levels of pro-inflammatory cytokines and decreased edema, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Activity
Research on the antimicrobial activity of this compound showed effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The target compound’s 2,5-dimethoxy and 4-chloro substituents distinguish it from other chalcones. Key comparisons include:
- TICDIT (3-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one): Differs in the position of methoxy groups (3,4-dimethoxy vs. 2,5-dimethoxy), which alters electron-donating effects and steric interactions .
- Compound C7 ((2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one): Replaces the 4-chlorophenyl group with a biphenyl moiety, increasing hydrophobicity .
Table 1: Structural Variations in Analogous Chalcones
Antiproliferative Activity
Chalcones with methoxy and halogen substituents exhibit notable anticancer effects:
- The target compound’s 4-chloro group may enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition, similar to (E)-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one (42) , which induces apoptosis in prostate cancer cells .
- Lonchocarpin (41) ((2E)-3-(2-Naphthyl)-1-(3′-methoxy-4′-hydroxyphenyl)prop-2-en-1-one) shows higher potency due to the naphthyl group’s planar structure, enabling stronger intercalation .
Radioprotective and Antioxidant Properties
- Compound C7 ((2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one) demonstrates radioprotective effects in E. coli by scavenging free radicals, a trait linked to the 2,5-dimethoxy group’s electron-donating capacity .
- The target compound’s 4-chloro substituent may reduce antioxidant efficacy compared to hydroxylated analogs like (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one , where hydroxyl groups directly quench reactive oxygen species .
Spectroscopic and Crystallographic Analysis
NMR and UV-Vis Spectroscopy
- The 2,5-dimethoxy groups in the target compound deshield neighboring protons, resulting in distinct ¹H NMR signals at δ 3.8–4.0 ppm for methoxy protons, comparable to (E)-1-(2,5-dimethoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one (3h) .
- UV-Vis absorption maxima (~350 nm) are consistent with other chalcones featuring conjugated enone systems, such as (E)-3-(4-fluorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one .
Crystal Packing and Hirshfeld Surface Analysis
- The dihedral angle between the α- and β-phenyl rings in the target compound is influenced by 2,5-dimethoxy substituents, similar to (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one , where bulky groups increase torsional strain .
- Intermolecular C–H···O interactions dominate the crystal packing, as seen in (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .
Pharmacokinetic Considerations
- Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways. The target compound’s 2,5-dimethoxy configuration could offer a balance between solubility and resistance to hepatic metabolism, unlike (E)-1-(3,4,5-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one , which undergoes rapid demethylation .
- Chlorine’s electronegativity may enhance plasma protein binding, extending half-life compared to non-halogenated analogs like (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one .
Q & A
Basic Question: What are the optimal synthetic routes for (2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation , involving a base-catalyzed reaction between 4-chloroacetophenone and 2,5-dimethoxybenzaldehyde. Key parameters for optimization include:
- Catalyst selection : NaOH or KOH in ethanol/water mixtures (70–80% yield) .
- Temperature : Reactions performed at 60–80°C improve enone formation by favoring α,β-unsaturated ketone conjugation .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity .
Basic Question: How is structural characterization performed for this chalcone derivative?
A multi-technique approach is essential:
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.23 Å, C=C at 1.34 Å) and dihedral angles between aromatic rings (e.g., 15–25°) .
- Spectroscopy :
Advanced Question: What computational methods are used to predict electronic properties and bioactivity mechanisms?
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.2–4.5 eV), dipole moments (~3.5 Debye), and electrostatic potential maps to predict reactive sites .
- Molecular docking : Simulates binding to biological targets (e.g., COX-2 or microbial enzymes) with binding energies ≤−7.5 kcal/mol, suggesting competitive inhibition .
Advanced Question: How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?
Discrepancies arise from substituent effects and assay variability :
- Chlorophenyl position : 4-Chloro substitution enhances antimicrobial activity (MIC: 8–16 µg/mL) but reduces anticancer potency compared to 2-chloro analogs .
- Methoxy group orientation : 2,5-Dimethoxy configurations improve membrane permeability, as shown in logP values (~3.2) vs. 2,4-dimethoxy analogs (logP ~2.8) .
- Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) across studies .
Advanced Question: What strategies enhance the compound’s reactivity for functionalization?
- Electrophilic substitution : Nitration at the 4-chlorophenyl ring using HNO₃/H₂SO₄ yields nitro derivatives for further reduction to amines .
- Epoxidation : Treatment with m-CPBA forms an epoxide at the α,β-unsaturated bond, confirmed by ¹³C NMR (δ 55–60 ppm for epoxy carbons) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce biaryl motifs, requiring Pd(PPh₃)₄ and K₂CO₃ in DMF .
Basic Question: What purification and stability protocols are recommended?
- Purification : Use gradient column chromatography (hexane:ethyl acetate 8:1 → 4:1) to isolate isomers. Confirm purity via HPLC (C18 column, 70:30 methanol/water) .
- Stability : Store at −20°C in amber vials under argon. Degradation studies show <5% decomposition over 6 months when shielded from light and moisture .
Advanced Question: How do structural analogs compare in terms of crystallographic and biological properties?
Key Insight : Electron-withdrawing groups (Cl, F) enhance microbial targeting, while methoxy groups improve solubility and cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
